molecular formula C26H36N6O10 B039789 Baapap CAS No. 117722-96-0

Baapap

Cat. No.: B039789
CAS No.: 117722-96-0
M. Wt: 592.6 g/mol
InChI Key: KZFLVDCDFDWRDZ-LNMJFAINSA-N
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Description

N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide is a synthetic peptide derivative. It is often used in biochemical research and pharmaceutical studies due to its unique structure and properties. This compound is known for its applications in enzyme assays and as a substrate in various biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is protected by a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions. The final step involves the cleavage of the peptide from the resin and the removal of the protecting groups.

Industrial Production Methods

In an industrial setting, the production of N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide follows a similar approach but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide can undergo various chemical reactions, including:

    Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.

    Oxidation: The nitro group in the compound can be reduced to an amino group under specific conditions.

    Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further modifications of the peptide.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.

    Oxidation: Common reagents include hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products

    Hydrolysis: Produces individual amino acids.

    Oxidation: Converts the nitro group to an amino group.

    Substitution: Results in the deprotected peptide, ready for further functionalization.

Scientific Research Applications

N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide has a wide range of applications in scientific research:

    Chemistry: Used as a substrate in enzyme assays to study protease activity.

    Biology: Employed in the investigation of protein-protein interactions and peptide-based drug design.

    Medicine: Utilized in the development of diagnostic assays and therapeutic agents.

    Industry: Applied in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide involves its interaction with specific enzymes, such as proteases. The compound acts as a substrate, and the enzyme catalyzes the cleavage of the peptide bond, resulting in the release of the nitroanilide moiety. This reaction can be monitored spectrophotometrically, providing valuable information about enzyme kinetics and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide shares similarities with other peptide substrates, such as N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-methoxyanilide and N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-chloroanilide.

Uniqueness

  • The presence of the nitro group in N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide makes it particularly useful for spectrophotometric assays, as the nitroanilide moiety exhibits a strong absorbance in the visible region. This property allows for the easy detection and quantification of enzymatic reactions.

Properties

IUPAC Name

(2S)-4-amino-2-(N-[(2S)-1-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]-4-nitroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O10/c1-14(29-25(39)42-26(3,4)5)21(34)28-15(2)22(35)30-12-6-7-18(30)23(36)31(19(24(37)38)13-20(27)33)16-8-10-17(11-9-16)32(40)41/h8-11,14-15,18-19H,6-7,12-13H2,1-5H3,(H2,27,33)(H,28,34)(H,29,39)(H,37,38)/t14-,15-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFLVDCDFDWRDZ-LNMJFAINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])C(CC(=O)N)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N(C2=CC=C(C=C2)[N+](=O)[O-])[C@@H](CC(=O)N)C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151893
Record name N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117722-96-0
Record name N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117722960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-tert-Butoxycarbonyl-alanyl-alanyl-prolyl-aspartyl-4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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